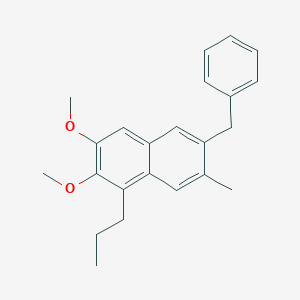

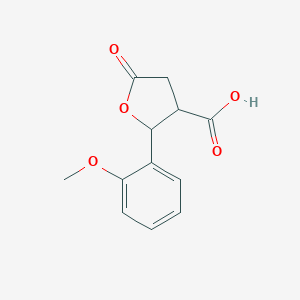

6-苄基-2,3-二甲氧基-7-甲基-1-丙基萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene compounds. For example, the synthesis of 2,3,6,7-tetramethylnaphthalene from 2,3-dimethylsuccinic anhydride and o-xylene is achieved in five steps, highlighting the complex nature of synthesizing substituted naphthalenes (Dozen & Hatta, 1975). Such processes may involve reactions under specific conditions to introduce or modify functional groups on the naphthalene core.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for understanding their chemical behavior. Studies on similar compounds, such as the functionalized [9]cycloparaphenylene with dimethoxynaphth-1,4-diyl units, showcase the importance of precise structural design for specific properties (Huang et al., 2014). Such analyses often involve spectroscopic methods and, in some cases, X-ray crystallography to confirm configurations and functional group positions.

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions based on their functional groups. The study of 2,6-dimethoxynaphthalene synthesis from dihydroxynaphthalene introduces methylation reactions, crucial for modifying chemical properties (Dong-sheng, 2004). Similarly, the reactivity of naphthalene compounds can be explored through electrophilic aromatic substitution, nucleophilic addition, and redox reactions, which are fundamental for further chemical transformations.

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structures. For instance, the presence of methoxy groups can affect the solubility and melting point of the compound, as seen in the synthesis of 2,6-dimethoxynaphthalene (Dong-sheng, 2004). Understanding these properties is essential for applications in materials science and pharmaceuticals.

科学研究应用

合成和结构研究

6-苄基-2,3-二甲氧基-7-甲基-1-丙基萘在萘甲酸和吲哚甲酸的合成中起着关键作用,这些化合物由于其对乳酸脱氢酶的潜在抑制作用而备受关注。已经开发了制备1-萘甲酸前体的高效方法,包括带有取代苄基基团的6-苄基-2,3-二甲氧基-1-丙基萘。这些化合物作为高度取代的萘甲酸和吲哚甲酸的前体,在研究酶抑制的结构要求方面起着关键作用。合成涉及关键中间体,如6,7-二甲氧基-5-丙基-1-四酮及其衍生物,突出了该化合物在药物化学和药物开发过程中的实用性(Deck et al., 2013)。

亲电取代和甲基化研究

该化合物还在探索亲电取代反应的研究中发挥作用,特别是在阳极氧化的背景下。对甲基和苄基萘的阳极氧化进行系统研究揭示了取代对氧化电位和反应途径的影响。尽管没有直接提到,6-苄基-2,3-二甲氧基-7-甲基-1-丙基萘的衍生物可能具有类似的反应模式,有助于我们理解亲电取代机制及其在有机合成中的实际应用(Utley et al., 2002)。

共聚和材料科学

在材料科学中,对6-苄基-2,3-二甲氧基-7-甲基-1-丙基萘的衍生物进行了研究,以了解其与苯乙烯的共聚行为。新型的三取代乙烯,包括甲氧基环二取代丁基-2-氰基-3-苯基-2-丙烯酸酯,展示了萘衍生物在合成共聚物方面的多功能性。这些材料通过其氮含量、红外和核磁共振结构以及热性能进行表征,表明其在创造具有特定机械和热性能的先进聚合材料方面具有潜在应用(Kharas et al., 2015)。

属性

IUPAC Name |

6-benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O2/c1-5-9-20-21-12-16(2)18(13-17-10-7-6-8-11-17)14-19(21)15-22(24-3)23(20)25-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOANFESQYQTNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C(=CC2=CC(=C1OC)OC)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-2,3-dimethoxy-7-methyl-1-propylnaphthalene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)